molecular formula C7H5ClFNO4S B1364979 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid CAS No. 4793-24-2

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Cat. No. B1364979
CAS RN: 4793-24-2
M. Wt: 253.64 g/mol
InChI Key: DDGOQDDPEWYVRD-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, also known as 5-(aminosulfonyl)-2-chloro-4-fluorobenzoic acid, is an aryl fluorinated building block employed in organic synthesis . It has a molecular formula of C7H5ClFNO4S and a molecular weight of 253.64 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid can be represented by the SMILES string NS(=O)(=O)c1cc(C(O)=O)c(Cl)cc1F and the InChI string InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid include a melting point of 245-248 °C (lit.) . It has a computed XLogP3-AA value of 0.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 252.9611847 g/mol . The topological polar surface area is 106 Ų . It has a heavy atom count of 15 .

Scientific Research Applications

Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound to 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, has been identified as a versatile building block in heterocyclic oriented synthesis (HOS). This compound enables the preparation of various nitrogenous heterocycles, which are crucial in drug discovery. The synthesis process involves immobilization on Rink resin, followed by chlorine substitution, reduction, and cyclization to yield benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides (Křupková et al., 2013).

Corrosion Inhibition

The derivative 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM) has shown potential as an inhibitor for mild steel corrosion in acidic environments. This compound's effectiveness increases with its concentration and exhibits mixed-type inhibitive action. The mechanism includes adsorption that follows the Langmuir isotherm, with validation through spectroscopic analyses (Sappani & Karthikeyan, 2014).

Molecular Docking and Quantum Chemical Studies

Molecular docking and quantum chemical computations of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic Acid, a similar compound, have been performed using density functional theory. These studies help understand the compound's molecular geometry, vibrational frequencies, bonding features, and stability. This research also supports its potential anticonvulsant activity (Charanya et al., 2022).

Spectroscopic and Antibacterial Study

4-Chloro-3-sulfamoylbenzoic acid (CSBA), synthesized from a similar compound, has been studied for its structural and spectroscopic properties. It exhibited moderate antibacterial activity against both gram-positive and gram-negative bacteria, as confirmed through single crystal X-ray diffraction and other spectroscopic analyses (Kavitha et al., 2020).

Optical Sensor for Uranyl Ion Detection

4-Chloro-2 (furan-2-ylmethylamino) - 5-sulfamoylbenzoic acid (Furosemide), a related compound, has been used in developing an optical sensor for detecting uranyl ions in aqueous solutions. This sensor shows high sensitivity, stability, and simplicity, making it valuable in nuclear safeguards and material accountability measurements (Elabd & Elhefnawy, 2015).

properties

IUPAC Name

2-chloro-4-fluoro-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGOQDDPEWYVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401136
Record name 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

CAS RN

4793-24-2
Record name 5-(Aminosulfonyl)-2-chloro-4-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4793-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PJ Salvador, HB Jacobs, L Alnouri, A Fee… - Medicinal Chemistry …, 2022 - Springer
… nucleoside analogues modified with benzenesulfonamide derivatives: 4-carboxybenzenesulfonamide, 4-chloro-3-sulfamoylbenzoic acid, 2-chloro-4-fluoro-5-sulfamoylbenzoic acid, 2,3-…
Number of citations: 0 link.springer.com
M Borgogno, A Savardi, J Manigrasso… - Journal of medicinal …, 2021 - ACS Publications
… compounds of Series II (Scheme 2) was achieved with the first step of nucleophilic aromatic substitution with the proper amines of commercial 2-chloro-4-fluoro-5-sulfamoylbenzoic acid …
Number of citations: 14 pubs.acs.org

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